molecular formula C6H13Cl2N3 B099221 3-(Imidazole-1-yl)-propylamine Dihydrochloride CAS No. 17583-33-4

3-(Imidazole-1-yl)-propylamine Dihydrochloride

Cat. No. B099221
CAS RN: 17583-33-4
M. Wt: 198.09 g/mol
InChI Key: JHXBFNBZXWVAFU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed . In the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles were obtained .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures, etc .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative and its biological target. For example, some imidazole derivatives are used as antifungal agents, where they inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

Imidazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Imidazole has a broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs . Future research may focus on developing new synthetic routes for imidazole and their derived products, as well as exploring new applications for these compounds in various fields such as pharmaceuticals, agrochemicals, dyes for solar cells, and other optical applications .

properties

IUPAC Name

3-imidazol-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-4-9-5-3-8-6-9;;/h3,5-6H,1-2,4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXBFNBZXWVAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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